molecular formula C8H12O B6154103 3-(prop-2-yn-1-yl)oxane CAS No. 2229166-78-1

3-(prop-2-yn-1-yl)oxane

Cat. No.: B6154103
CAS No.: 2229166-78-1
M. Wt: 124.2
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Description

3-(prop-2-yn-1-yl)oxane is a six-membered cyclic ether (oxane, or tetrahydropyran) substituted with a propargyl (prop-2-yn-1-yl) group at the 3-position. The compound combines the conformational flexibility of the oxane ring with the reactivity of the terminal alkyne group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2229166-78-1

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)oxane typically involves the reaction of a suitable alkyne with an oxane derivative. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)oxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted oxane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)oxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 3-(prop-2-yn-1-yl)oxane, emphasizing differences in ring size, substituents, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Reactivity References
This compound C₈H₁₂O 124.18 Not explicitly provided Six-membered oxane ring with propargyl group at C3. Hypothesized use in medicinal chemistry and materials.
3-(prop-2-yn-1-yl)oxetan-3-ol C₆H₈O₂ 112.13 1354550-84-7 Four-membered oxetane ring with propargyl and hydroxyl groups at C3. High ring strain enhances reactivity; used in drug design.
3-prop-2-yn-1-yl-1,3-oxazolidin-2-one C₆H₇NO₂ 125.13 Not provided Five-membered oxazolidinone ring with propargyl group. Found in PDB entries; potential in kinase inhibitors.
3-(oxolan-3-yl)prop-2-ynoic acid C₈H₁₀O₃ 154.16 1343209-77-7 Five-membered tetrahydrofuran (oxolan) ring with propargyl carboxylic acid. Drug impurity reference; reactive in click chemistry.
(S)-2-(prop-2-yn-1-yloxy)octane C₁₁H₂₀O 168.28 Not provided Chiral ether with propargyloxy chain; synthesized via literature methods. Intermediate in asymmetric synthesis.
3-(prop-2-yn-1-yloxy)propan-1-ol C₆H₁₀O₂ 114.14 5935-29-5 Linear ether with propargyloxy and hydroxyl groups. Building block for polymers or surfactants.

Key Structural and Functional Differences:

Ring Size and Strain: Oxane (6-membered): Low ring strain, flexible conformation, and thermal stability compared to oxetane (4-membered, high strain) . Oxazolidinone (5-membered): Contains a carbonyl group, enabling hydrogen bonding and enhancing binding affinity in drug candidates .

Reactivity: Terminal alkyne groups in all compounds enable click chemistry (e.g., Huisgen cycloaddition). However, the presence of additional functional groups (e.g., hydroxyl in 3-(prop-2-yn-1-yl)oxetan-3-ol or carboxylic acid in 3-(oxolan-3-yl)prop-2-ynoic acid) diversifies reactivity .

Applications :

  • Pharmaceuticals : Oxetane derivatives are prized for improving metabolic stability and solubility in drug candidates .
  • Materials Science : Propargyl ethers like 3-(prop-2-yn-1-yloxy)propan-1-ol serve as crosslinkers in polymer synthesis .

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